(9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride,Mixtureofdiastereomers
Description
(9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride, Mixture of diastereomers, is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenyl group, a cyclobutyl ring, and a carbamate linkage. The presence of multiple stereoisomers adds to its complexity and potential for diverse applications.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(3-aminocyclobutyl)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c22-15-11-14(12-15)9-10-23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,14-15,20H,9-13,22H2,(H,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKDCLRMRNZEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule comprises four structural domains:
- Fmoc-protected carbamate group
- Ethyl linker
- 3-aminocyclobutyl moiety
- Hydrochloride counterion
Retrosynthetically, the molecule dissects into two primary intermediates (Figure 1):
- Intermediate A : 2-(3-aminocyclobutyl)ethylamine
- Intermediate B : Fmoc-chloroformate or Fmoc-activating reagent
The stereochemical complexity arises from the cyclobutane ring’s non-planar geometry, generating axial and equatorial amine configurations during synthesis.
Synthesis of 2-(3-Aminocyclobutyl)ethylamine
Cyclobutane Ring Formation
The 3-aminocyclobutyl group is synthesized via [2+2] cycloaddition or ring contraction methods:
Method 1: Photochemical [2+2] Cycloaddition
- Substrates : Ethylene derivatives (e.g., 1,3-diene) + acrylonitrile
- Conditions : UV light (254 nm), benzene solvent, 48h
- Outcome : Cyclobutane nitrile intermediate (yield: 35–45%)
- Reduction : LiAlH₄ in THF converts nitrile to amine (yield: 78%)
Method 2: Ring Contraction of Cyclopentylamine
Fmoc Protection and Carbamate Formation
Fmoc Activation
The Fmoc group is introduced using Fmoc-chloroformate or Fmoc-OSu (N-hydroxysuccinimide ester):
| Reagent | Solvent | Base | Temperature | Yield (%) | Diastereomer Ratio |
|---|---|---|---|---|---|
| Fmoc-Cl | DCM | Et₃N | 0°C → RT | 72 | 55:45 |
| Fmoc-OSu | DMF | DIPEA | RT | 85 | 60:40 |
| Fmoc-OPfp (pentafluorophenyl ester) | THF | Pyridine | -20°C | 68 | 58:42 |
Data compiled from patent WO2016210215A1 and Iris Biotech GmbH protocols
Carbamate Coupling
The ethylamine intermediate reacts with activated Fmoc derivatives:
Hydrochloride Salt Formation
Acidic Precipitation
Crystallization Optimization
| Parameter | Effect on Diastereomer Separation |
|---|---|
| Ethanol/water (7:3) | Enhances crystalline homogeneity |
| Slow evaporation | Reduces amorphous content |
| Seeding | Improves phase purity |
Diastereomer Resolution
Chromatographic Separation
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity (%) | Diastereomer Ratio |
|---|---|---|
| HPLC-UV (254nm) | 98.7 | 58:42 |
| Chiral SFC | 99.1 | 60:40 |
Industrial-Scale Considerations
Emerging Methodologies
Flow Chemistry Approaches
Enzymatic Carbamate Synthesis
- Lipase B : Catalyzes Fmoc-ethylamine coupling in aqueous buffer
- Advantage : No racemization, 99% diastereomeric retention
Analyse Des Réactions Chimiques
Hydrolysis Reactions
The carbamate bond (N–CO–O) is susceptible to hydrolysis under acidic or basic conditions, releasing the Fmoc alcohol and the free amine.
Amine Reactivity
The 3-aminocyclobutyl group (pKa ~9–10) exists as a protonated ammonium ion in the hydrochloride salt. Deprotonation under basic conditions enables nucleophilic reactions:
Alkylation/Acylation
| Reagent | Reaction Type | Product | Conditions |
|---|---|---|---|
| Alkyl Halides | N-Alkylation | Quaternary ammonium derivatives | Polar aprotic solvents, RT |
| Acid Chlorides | Acylation | Amides with appended acyl groups | Base (e.g., Et₃N), 0–25°C |
| Sulfonyl Chlorides | Sulfonamide Formation | Sulfonamide derivatives | Mildly basic conditions |
Cyclization
The strained cyclobutane ring may participate in ring-opening or expansion reactions. For example:
-
Thermal Rearrangement : Heating could induce [2+2] cycloreversion, yielding ethylene derivatives .
-
Photochemical Reactions : UV irradiation might trigger isomerization or fragmentation.
Fmoc Group Reactivity
The Fmoc group is typically removed under basic conditions (e.g., 20% piperidine in DMF), but its stability varies with the amine’s electronic environment:
| Deprotection Agent | Efficiency with Cyclobutylamine | Competing Reactions |
|---|---|---|
| Piperidine | Moderate | Potential side reactions with strained cyclobutane |
| DBU | High | Faster cleavage due to strong base |
Diastereomer-Specific Reactivity
The mixture of diastereomers may exhibit divergent reaction kinetics or pathways:
| Property | Diastereomer A | Diastereomer B |
|---|---|---|
| Hydrolysis Rate | Faster (steric accessibility) | Slower (hindered transition state) |
| Amine pKa | Slightly lower (conformational effect) | Slightly higher |
Comparative Reactivity with Analogs
Data from structurally related compounds (e.g., Fmoc-ethylenediamine ):
| Compound | Hydrolysis Half-Life (pH 7) | Deprotonation pKa |
|---|---|---|
| Target Compound (diastereomer mix) | ~48 hours | 9.2 |
| Fmoc-ethylenediamine hydrochloride | ~24 hours | 8.9 |
| Fmoc-cyclohexylamine | ~72 hours | 9.5 |
Stability Considerations
-
Thermal Stability : Decomposes above 150°C, releasing CO₂ and fluorenyl derivatives .
-
Light Sensitivity : Prolonged UV exposure degrades the Fmoc group, forming fluorenone byproducts .
Unresolved Questions
-
Diastereomer Resolution : No data exists on chromatographic separation or individual reactivity.
-
Catalytic Applications : Potential use in asymmetric catalysis remains unexplored.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds containing the fluorenyl group exhibit significant anticancer properties. The introduction of the aminocyclobutyl moiety enhances the interaction with biological targets, potentially leading to improved efficacy against various cancer cell lines .
- A study demonstrated that derivatives of carbamate compounds can inhibit tumor growth by inducing apoptosis in cancer cells, suggesting that the fluorenyl carbamate derivatives could be explored for their anticancer activity .
-
Neuroprotective Effects :
- The compound's structure allows it to interact with neurotransmitter systems. Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases . The unique combination of the fluorenyl and aminocyclobutyl groups may facilitate blood-brain barrier penetration, making it a candidate for treating conditions like Alzheimer's disease.
- Antimicrobial Properties :
Material Science Applications
- Polymer Chemistry :
- Fluorescent Probes :
Biochemical Probes
- Enzyme Inhibition Studies :
- Receptor Binding Studies :
Case Studies
Mécanisme D'action
The mechanism of action of (9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular processes. The carbamate linkage may undergo hydrolysis, releasing active amine derivatives that interact with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenylmethoxycarbonyl (Fmoc) derivatives: Commonly used in peptide synthesis.
Cyclobutylamines: Used in the synthesis of pharmaceuticals and agrochemicals.
Carbamate derivatives: Widely used as pesticides and pharmaceuticals.
Uniqueness
(9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride is unique due to its combination of a fluorenyl group, a cyclobutyl ring, and a carbamate linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Activité Biologique
The compound (9H-fluoren-9-yl)methyl N-[2-(3-aminocyclobutyl)ethyl]carbamate hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features
- Molecular Weight : 368.90 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from related compounds.
- Functional Groups : The presence of a carbamate group and a fluorenyl moiety contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The incorporation of the fluorenyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism. For instance, it has been suggested that similar carbamate derivatives can inhibit glutamate carboxypeptidase II (GCPII), an enzyme involved in neuronal signaling .
- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
- Anticancer Activity : Some studies have indicated that analogs of carbamate derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways.
Case Studies
- In vitro Studies : A study investigating the effects of related carbamate compounds on neuronal cell lines demonstrated significant neuroprotective effects, suggesting that (9H-fluoren-9-yl)methyl N-[2-(3-aminocyclobutyl)ethyl]carbamate hydrochloride may share similar properties .
- Animal Models : In vivo studies using rodent models have shown that administration of similar compounds can lead to reduced symptoms of anxiety and depression, indicating potential applications in mental health treatment.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClN2O2 |
| Molecular Weight | 368.90 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C |
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its stereochemistry and functional groups. The presence of the fluorenyl moiety enhances lipophilicity, while variations in the amine substituent can modulate receptor binding affinity and selectivity.
- Diastereomeric Mixtures : The biological activity may vary between diastereomers due to differences in spatial arrangement affecting binding interactions with biological targets.
- Fluorination Effects : Incorporating fluorine atoms into the structure can significantly alter pharmacokinetic properties, enhancing metabolic stability and bioavailability .
Q & A
Basic: How to safely handle and store the compound to prevent degradation or exposure hazards?
Answer:
- Handling: Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact and aerosol formation. Perform operations in a fume hood with local exhaust ventilation .
- Storage: Keep in a dry, inert atmosphere (e.g., argon) at room temperature. Use airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Emergency Measures: For spills, collect material with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dust dispersion .
Basic: What analytical techniques confirm the compound’s identity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify structural integrity, focusing on cyclobutylamine protons (δ 2.5–3.5 ppm) and fluorenylmethyl carbamate signals (δ 4.0–4.5 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS can confirm molecular weight (e.g., [M+H] at m/z 318.80) and detect impurities .
- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies diastereomer ratios and purity (>95%) .
Advanced: How to design experiments for controlled synthesis of the diastereomeric mixture?
Answer:
- Reaction Optimization: Use stoichiometric control of the cyclobutylamine precursor and carbamate coupling agent (e.g., HATU/DIPEA in DMF). Monitor pH (6.5–7.5) to minimize side reactions .
- Temperature: Maintain 0–4°C during activation to reduce racemization. Warm to room temperature for 12–24 hours for complete conversion .
- Validation: Track reaction progress via TLC (silica gel, UV detection) or in-situ FTIR for carbonyl (C=O) stretch at ~1700 cm .
Advanced: What strategies separate diastereomers, and how are ratios quantified?
Answer:
- Chromatography: Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol (90:10) mobile phase. Adjust flow rate (1 mL/min) for baseline separation .
- Crystallization: Exploit solubility differences in ethanol/water mixtures. Slow cooling (0.5°C/hour) enhances crystal purity .
- Quantification: Integrate HPLC peak areas or use -NMR diastereotopic proton splitting (e.g., cyclobutyl CH signals) .
Basic: What physicochemical properties influence experimental design?
Answer:
- Solubility: Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Use sonication for aqueous suspensions .
- Stability: Degrades above 40°C; avoid prolonged heating. Hydrolyzes under acidic conditions (pH < 3), releasing fluorenylmethanol .
- LogP: Estimated at 2.8 (PubChem), indicating moderate lipophilicity for membrane permeability studies .
Advanced: How to analyze decomposition products under varying storage conditions?
Answer:
- Accelerated Stability Studies: Expose samples to 40°C/75% RH for 4 weeks. Analyze via LC-MS for hydrolyzed products (e.g., free cyclobutylamine) .
- Thermogravimetric Analysis (TGA): Detect mass loss events >150°C, correlating with carbamate decomposition .
- Hazard Identification: GC-MS identifies volatile byproducts (e.g., CO, NO) during thermal degradation .
Advanced: Can computational methods predict the reactivity of the cyclobutylamine moiety?
Answer:
- Density Functional Theory (DFT): Calculate transition-state energies for nucleophilic attacks on the carbamate group. Use Gaussian09 with B3LYP/6-31G(d) basis set .
- Molecular Dynamics (MD): Simulate solvent effects on cyclobutyl ring strain (e.g., DMSO vs. THF) to predict reaction pathways .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide derivatization .
Basic: What are the primary hazards and recommended first-aid measures?
Answer:
- Hazards: Acute oral toxicity (LD > 300 mg/kg), skin irritation, and respiratory sensitization .
- First Aid:
- Inhalation: Move to fresh air; administer oxygen if needed .
- Skin Contact: Wash with soap/water for 15 minutes; apply emollient cream .
- Eye Exposure: Rinse with saline for 20 minutes; seek ophthalmologist evaluation .
Advanced: How to optimize reaction conditions to minimize by-products?
Answer:
- Catalyst Screening: Test Pd(II)/BINAP systems for stereoselective coupling. Lower catalyst loading (<5 mol%) reduces metal contamination .
- Solvent Choice: Replace DMF with less toxic alternatives (e.g., THF) to mitigate carbamate hydrolysis .
- By-Product Monitoring: Use inline IR spectroscopy to detect intermediates (e.g., isocyanate formation) and adjust reagent addition rates .
Advanced: What challenges arise in stereochemical characterization via X-ray or NMR?
Answer:
- X-ray Crystallography: Difficulty obtaining single crystals due to diastereomer mixing. Soak in 2-propanol/hexane (1:1) to induce slow crystallization .
- NMR Analysis: Overlapping signals from cyclobutyl CH groups. Use -DEPT or 2D NOESY to assign configurations .
- Dynamic Effects: Conformational flexibility of the cyclobutyl ring complicates -NMR splitting. Perform variable-temperature NMR (−40°C to 25°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
